molecular formula C9H12N2O4 B8638656 2-[(4-Nitrophenyl)amino]propane-1,3-diol

2-[(4-Nitrophenyl)amino]propane-1,3-diol

Cat. No. B8638656
M. Wt: 212.20 g/mol
InChI Key: RMBOXRGPALVRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Nitrophenyl)amino]propane-1,3-diol is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Nitrophenyl)amino]propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Nitrophenyl)amino]propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(4-Nitrophenyl)amino]propane-1,3-diol

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(4-nitroanilino)propane-1,3-diol

InChI

InChI=1S/C9H12N2O4/c12-5-8(6-13)10-7-1-3-9(4-2-7)11(14)15/h1-4,8,10,12-13H,5-6H2

InChI Key

RMBOXRGPALVRGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(CO)CO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of para-fluoronitrobenzene were added to a solution of 20 ml of N-methylpyrrolidinone, 1.55 g of 2-amino-1,3-propanediol, and 2.35 g of K2CO3. The reaction medium was heated at 60° C. for 15 hours and, after cooling to room temperature, was poured-into a water/ice mixture. A yellow precipitate formed, which was filtered off, reslurried in water, and then dried over P2O5. 0.1 g of 2-(4-nitrophenylamino)propane-1,3-diol (15) was obtained after purification on a column of silica.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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